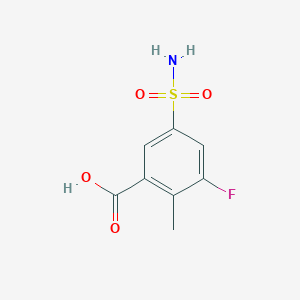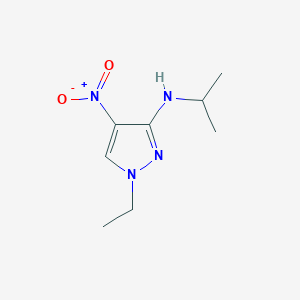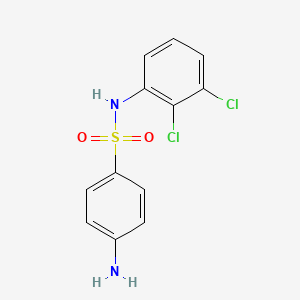![molecular formula C10H11FN2O B2534369 N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide CAS No. 2189893-67-0](/img/structure/B2534369.png)
N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide is its potential as a therapeutic agent for the treatment of inflammatory and neoplastic diseases. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying its anti-inflammatory and anti-tumor effects. Additionally, the potential use of this compound as a diagnostic tool for the detection of inflammation and cancer is an area of ongoing investigation.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammatory and neoplastic diseases. Its anti-inflammatory, anti-tumor, and immunomodulatory properties make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 5-fluoro-2-aminopyridine with acryloyl chloride to form 5-fluoro-2-(prop-2-enamido)pyridine. This intermediate is then reacted with 2-bromoethylamine to obtain the final product.
Scientific Research Applications
N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
IUPAC Name |
N-[2-(5-fluoropyridin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-2-10(14)12-6-5-9-4-3-8(11)7-13-9/h2-4,7H,1,5-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQVLGSBYBZLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

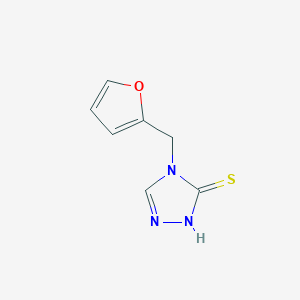
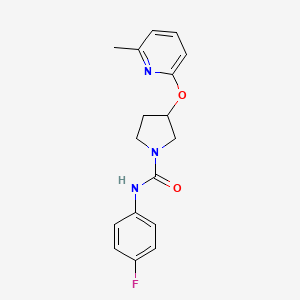

![2,4-dichloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2534291.png)
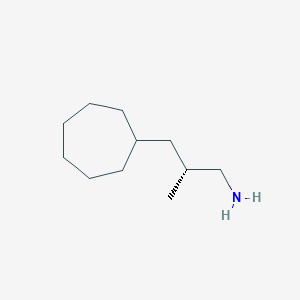

![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)
![5-phenyl-3,5,6,7-tetrahydro-2H-thiazolo[3,2-a]pyrimidin-7-ol](/img/structure/B2534299.png)
![7-Methylsulfonyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2534300.png)
